FAAH Inhibitory Potency Benchmarking Against Structurally Related Piperazine Carboxamides
The N-(4-methoxyphenyl)piperazine-1-carboxamide core, when further elaborated at the piperazine 4-position, yields potent FAAH inhibitors. The closest pharmacologically characterized analog, N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (CHEMBL461942), demonstrates IC₅₀ values of 84 nM against rat FAAH and 152 nM against human FAAH after 20-minute preincubation [1]. In contrast, the unsubstituted parent compound N-(4-methoxyphenyl)piperazine-1-carboxamide (free base, CAS 79221-45-7) serves as the minimal pharmacophoric scaffold and is the direct synthetic precursor used for further derivatization; no FAAH inhibitory data are available for the unelaborated free base or its hydrochloride salt, underscoring that the core scaffold provides the essential recognition elements while the 4-position substituent governs potency and selectivity .
| Evidence Dimension | FAAH enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride (unsubstituted at piperazine 4-position): specific FAAH IC₅₀ data not yet reported in public literature; serves as the core scaffold for potent FAAH inhibitor elaboration. |
| Comparator Or Baseline | N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (CHEMBL461942): rat FAAH IC₅₀ = 84 nM; human FAAH IC₅₀ = 152 nM [1]. |
| Quantified Difference | Target compound is the unsubstituted scaffold; comparator demonstrates that 4-position elaboration of the same urea core achieves up to 84 nM potency. The scaffold itself is the essential precursor for generating potent FAAH inhibitors with measurable IC₅₀ values in the nanomolar range. |
| Conditions | In vitro enzyme inhibition assay; recombinant rat FAAH and human FAAH; 20-minute preincubation; data curated by ChEMBL and deposited in BindingDB [1]. |
Why This Matters
This evidence establishes that the N-(4-methoxyphenyl)piperazine-1-carboxamide core is the validated starting scaffold for generating low-nanomolar FAAH inhibitors; procurement of the hydrochloride salt enables direct downstream SAR exploration without the need for de novo scaffold synthesis.
- [1] BindingDB entry BDBM50244772 (CHEMBL461942). FAAH inhibition data: rat FAAH IC₅₀ = 84 nM, human FAAH IC₅₀ = 152 nM. Curated by ChEMBL, originally from Johnson & Johnson Pharmaceutical Research and Development. View Source
